1-(3-Chloro-2-thienyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one
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Description
1-(3-Chloro-2-thienyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one is a useful research compound. Its molecular formula is C14H9ClF3NO2S and its molecular weight is 347.74. The purity is usually 95%.
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Scientific Research Applications
Photoinduced Intramolecular Charge Transfer
Studies have demonstrated that compounds structurally related to "1-(3-Chloro-2-thienyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one" exhibit photochemical behavior that is strongly influenced by the substituent in the N-aryl group. These behaviors are attributed to the formation of a twisted intramolecular charge transfer (TICT) state, highlighting their potential applications in the development of photodynamic materials and sensors (Yang et al., 2004).
Catalysis and Synthesis
Compounds with trifluoromethoxy groups have been used as efficient catalysts for various synthesis reactions. For instance, polymerizations of ethylenic monomers initiated by superacids involve complexation by conjugate acids, where the properties of the trifluoromethoxy group play a crucial role (Souverain et al., 1980). Additionally, these compounds have been involved in facilitating Suzuki cross-coupling and Heck reactions as recoverable catalysts, demonstrating their utility in green chemistry and sustainable processes (Moreno-Mañas et al., 2001).
Molecular Electronics and Photonics
The structural characteristics of "this compound" related compounds have been investigated for their potential applications in molecular electronics and photonics. Their ability to undergo photochromic reactions in the single-crystalline phase suggests applications in the development of optical data storage devices and photo-switchable materials (Irie et al., 2000).
Corrosion Inhibition
Newly synthesized thiophene Schiff base compounds, sharing a structural resemblance, have shown promising results as corrosion inhibitors for mild steel in acidic solutions. Their efficiency and the mechanism of action, such as adsorption behavior, provide insights into the development of new materials for corrosion protection (Daoud et al., 2014).
Properties
IUPAC Name |
(E)-1-(3-chlorothiophen-2-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2S/c15-11-6-8-22-13(11)12(20)5-7-19-9-1-3-10(4-2-9)21-14(16,17)18/h1-8,19H/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAIFAUYVHNCDV-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=CC(=O)C2=C(C=CS2)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/C(=O)C2=C(C=CS2)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.